N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
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Description
N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide, also known as FOB or FOB-SU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the family of oxalamide derivatives and has been shown to possess unique properties that make it a promising candidate for drug development.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Overview: This compound has garnered interest in the field of OLEDs due to its unique properties. Let’s explore its applications:
Hole Blocking Materials (HBMs):- Dibenzo[b,d]furan and Dibenzo[b,d]thiophene Molecular Dimers : Researchers have designed and synthesized novel hole blocking materials based on dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers. These materials enhance the efficiency and longevity of blue phosphorescent organic light-emitting diodes (PhOLEDs) .
Antitubercular Activity
Overview: The compound’s derivatives have been investigated for their potential antitubercular activity:
(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one:- Biological Potential : This derivative, derived from pyridine and indole, was prepared and tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro. Further studies are needed to explore its efficacy .
Antibacterial Activity
Overview: The compound’s furan derivatives have been evaluated for antibacterial properties:
Furan Derivatives Bearing a Rhodanine Moiety:properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c20-16-3-1-2-4-17(16)22-19(24)18(23)21-11-13-5-7-14(8-6-13)15-9-10-25-12-15/h1-10,12H,11H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFTWRNZTZTXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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